Rhenium tetrabromide oxide
Description
Defining the Chemical Identity and Coordination Chemistry of Rhenium Tetrabromide Oxide (ReOBr₄)
This compound, with the chemical formula ReOBr₄, is an inorganic compound featuring a central rhenium atom in the +6 oxidation state. The rhenium is coordinated to one oxygen atom and four bromine atoms. The compound is often encountered and utilized in the form of its corresponding anion, tetrabromidooxorhenate(V), [ReOBr₄]⁻. acs.org This anion typically adopts a square pyramidal geometry, with the oxygen atom in the apical position and the four bromine atoms forming the square base.
The [ReOBr₄]⁻ anion is a key starting material in rhenium chemistry. acs.orgosti.govnih.gov It is often stabilized with a large cation, such as tetrabutylammonium (B224687) ([Bu₄N]⁺), to form salts like [Bu₄N][ReOBr₄]. acs.org This salt is more stable and easier to handle than the neutral ReOBr₄ species. The coordination sphere of the rhenium center in [ReOBr₄]⁻ is not limited to just bromide and oxo ligands. The water molecule can also coordinate to the rhenium center, forming species like [ReO(H₂O)Br₄]⁻. acs.orgosti.gov
The reactivity of the [ReOBr₄]⁻ complex allows for the substitution of the bromide ligands with various other ligands, leading to a wide range of new rhenium complexes. This versatility is a cornerstone of its importance in synthetic inorganic chemistry.
Significance of this compound in Transition Metal Chemistry
The significance of this compound and its anionic form, [ReOBr₄]⁻, in transition metal chemistry is multifaceted. Primarily, it serves as a versatile and accessible starting material for the synthesis of a plethora of rhenium(V) oxo complexes. osti.govnih.gov The reactivity of the Re-Br bonds allows for facile substitution reactions, enabling the introduction of a wide variety of ligands, including those with nitrogen and sulfur donor atoms. osti.gov
This utility is particularly evident in the development of potential radiopharmaceuticals. Rhenium has radioisotopes (¹⁸⁶Re and ¹⁸⁸Re) with properties suitable for therapeutic applications. The chemistry of technetium, a lighter congener of rhenium, is well-established in diagnostic imaging. acs.org Consequently, there is significant interest in developing rhenium-based therapeutic agents that are analogous to technetium diagnostic agents. osti.gov The [ReOBr₄]⁻ anion is a convenient precursor for synthesizing these potential therapeutic complexes. acs.orgnih.gov
Furthermore, the study of ReOBr₄ and its derivatives contributes to the fundamental understanding of the coordination chemistry of high-valent transition metal oxo-halides. These compounds are of interest for their electronic structures, magnetic properties, and catalytic potential. The exploration of their reactivity provides insights into reaction mechanisms, such as oxygen atom transfer. acs.orgacs.org
Historical Trajectory and Foundational Studies of Rhenium Oxo-Halide Compounds
The chemistry of rhenium and its compounds began with its discovery in 1925 by Walter Noddack, Ida Tacke, and Otto Berg. rsc.org Rhenium is one of the rarest elements in the Earth's crust, which initially limited the investigation of its chemical properties. rsc.orgnstl.gov.cn Early research focused on the basic oxides and halides of rhenium. nstl.gov.cnosti.gov
The study of rhenium oxo-halides, a class of compounds that includes ReOBr₄, emerged as a natural progression from the initial investigations into its simple oxides and halides. wikipedia.org These compounds, which contain both oxygen and halogen atoms bonded to a central rhenium atom, exhibit a rich and complex chemistry. wikipedia.org
Foundational work on rhenium oxo-halides was driven by the need for stable and soluble starting materials for further synthetic explorations. The synthesis of salts containing the [ReOCl₄]⁻ anion, a close relative of [ReOBr₄]⁻, was an important step. However, the moisture sensitivity of the chloro complex led to the development of the more stable bromo analogue, [ReOBr₄]⁻, for applications in aqueous or semi-aqueous media. acs.org Over the years, systematic studies have elucidated the synthesis, structure, and reactivity of a wide range of rhenium oxo-halide compounds, establishing a solid foundation for their continued use in modern inorganic chemistry. researchgate.netrsc.org
Interactive Data Table: Properties of this compound and Related Compounds
| Compound/Ion | Formula | Oxidation State of Re | Common Geometry | Key Feature |
| This compound | ReOBr₄ | +6 | Square Pyramidal | Precursor to [ReOBr₄]⁻ |
| Tetrabromidooxorhenate(V) | [ReOBr₄]⁻ | +5 | Square Pyramidal | Versatile starting material |
| Tetrabutylammonium tetrabromidooxorhenate(V) | [Bu₄N][ReOBr₄] | +5 | Square Pyramidal | Stable, isolable salt |
| Aquatetrabromidooxorhenate(V) | [ReO(H₂O)Br₄]⁻ | +5 | Distorted Octahedral | Water-coordinated species |
Structure
2D Structure
Properties
CAS No. |
23601-08-3 |
|---|---|
Molecular Formula |
Br4ORe-6 |
Molecular Weight |
521.82 g/mol |
IUPAC Name |
oxygen(2-);rhenium;tetrabromide |
InChI |
InChI=1S/4BrH.O.Re/h4*1H;;/q;;;;-2;/p-4 |
InChI Key |
ZLBADTWCBQIBHQ-UHFFFAOYSA-J |
Canonical SMILES |
[O-2].[Br-].[Br-].[Br-].[Br-].[Re] |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Rhenium Tetrabromide Oxide
Preparation via Oxo-Halogenation Reactions
Oxo-halogenation reactions represent a primary and effective strategy for the synthesis of rhenium tetrabromide oxide. These methods typically involve the introduction of both oxygen and bromine functionalities to a rhenium center, often starting from either a higher oxidation state precursor like perrhenate (B82622) or a lower oxidation state rhenium halide.
Perrhenate Precursors in Bromide Media
A well-established and convenient route to this compound involves the reduction of perrhenate (ReO₄⁻) in a bromide-rich acidic medium. This method leverages the ready availability and stability of perrhenate salts, such as ammonium (B1175870) perrhenate (NH₄ReO₄).
2 Re(VII) + 2 Br⁻ → 2 Re(VI) + Br₂
In a typical synthesis, ammonium perrhenate is dissolved in 98% sulfuric acid, to which a 20- to 50-fold excess of sodium bromide is added in portions with stirring. The solution's color changes to a green-blue, indicative of the formation of the Re(VI) species. The generated bromine (Br₂) can be subsequently removed, and the ReOBr₄ product can be extracted into an organic solvent. A key advantage of this method is that the highly moisture-sensitive ReOBr₄ is protected from hydrolysis while in the concentrated sulfuric acid medium.
| Reactant | Role | Typical Molar Ratio (to NH₄ReO₄) |
| Ammonium Perrhenate (NH₄ReO₄) | Rhenium source (Re(VII)) | 1 |
| Sodium Bromide (NaBr) | Brominating and reducing agent | 20-50 |
| Concentrated Sulfuric Acid (H₂SO₄) | Solvent and dehydrating agent | - |
Controlled Oxidation of Rhenium Halides and Related Complexes
An alternative approach to the synthesis of this compound involves the controlled oxidation of lower-valent rhenium halides. This method offers a different perspective, building up the oxidation state of rhenium while introducing the oxo ligand. While detailed procedures for the direct oxidation of a specific rhenium bromide to ReOBr₄ are not extensively documented in readily available literature, the general principle is a cornerstone of transition metal chemistry.
For instance, reactions involving rhenium oxides and elemental bromine, or rhenium bromides with an oxygen source, can yield ReOBr₄. These reactions often occur at elevated temperatures and may produce a mixture of products, including other rhenium oxybromides like ReO₃Br. Sealed-tube reactions, for example between rhenium metal and a bromine-sulfur dioxide mixture at 400°C, have also been reported to produce ReOBr₄. The challenge in these methods lies in precisely controlling the stoichiometry of the reactants and the reaction conditions to favor the formation of the desired ReOBr₄ product over other potential side products.
Ancillary Ligand and Solvent Effects in this compound Synthesis
The synthesis of this compound can be significantly influenced by the presence of ancillary ligands and the choice of solvent. These factors can affect the reaction kinetics, product stability, and in some cases, the very nature of the species formed.
While specific studies detailing the effects of a wide range of ancillary ligands on the synthesis of neat ReOBr₄ are not abundant, the broader principles of coordination chemistry suggest their potential impact. Ancillary ligands could, for example, stabilize intermediate rhenium species, thereby directing the reaction pathway towards the desired product. The coordination of solvent molecules can also play a crucial role. In the synthesis from perrhenate in sulfuric acid, the acidic medium acts as more than just a solvent; it is a dehydrating agent that prevents the hydrolysis of the product. The ability to extract the final product into a non-coordinating organic solvent is also a critical step in its isolation and purification.
The synthesis of related solvated rhenium oxohalides, such as ReOCl₄(THF), highlights the importance of the solvent in isolating stable products. In this case, tetrahydrofuran (B95107) (THF) acts as a ligand, coordinating to the rhenium center and stabilizing the complex. This suggests that the choice of solvent during the synthesis and workup of ReOBr₄ could potentially lead to the isolation of solvated adducts with modified properties and reactivity.
Exploration of Novel and Green Synthesis Pathways for this compound
In line with the growing emphasis on sustainable chemistry, the development of novel and green synthesis pathways for inorganic compounds, including this compound, is an area of active interest. While specific green synthesis methods for ReOBr₄ are not yet well-documented, several emerging techniques in materials chemistry could offer potential avenues for exploration.
Microwave-Assisted Synthesis: This technique has been successfully employed for the rapid synthesis of various organometallic and inorganic complexes, including other rhenium compounds. mdpi.com The use of microwave irradiation can lead to significantly shorter reaction times and, in some cases, improved yields and purities. Applying this to the synthesis of ReOBr₄ could potentially reduce the energy consumption and time required for the reaction.
Sonochemical Synthesis: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. It has been used to prepare rhenium oxide nanoparticles and other nanomaterials. nih.gov The application of sonication to the synthesis of ReOBr₄ could offer a low-temperature, energy-efficient alternative to traditional heating methods.
Mechanochemical Synthesis: This solid-state technique involves the use of mechanical force (e.g., grinding or milling) to induce chemical reactions. Mechanochemistry has been shown to be a viable method for the synthesis of various metal complexes in the absence of bulk solvents, which aligns with the principles of green chemistry.
The exploration of these and other novel synthetic methods could lead to more efficient, environmentally friendly, and potentially scalable routes for the production of this compound.
Advanced Structural Characterization and Spectroscopic Analysis of Rhenium Tetrabromide Oxide
Crystallographic Determination of Molecular and Solid-State Structure
Single-Crystal X-ray Diffraction Studies of ReOBr₄
A comprehensive search of crystallographic databases and peer-reviewed literature did not reveal any published single-crystal X-ray diffraction studies for rhenium tetrabromide oxide. This analytical technique is fundamental for the precise determination of a compound's crystal structure, including unit cell dimensions, bond lengths, and bond angles in the solid state. The absence of such data indicates that the detailed molecular geometry and crystal packing of ReOBr₄ have not been experimentally determined and reported.
Powder X-ray Diffraction and Analysis of Polymorphism
Vibrational Spectroscopic Fingerprinting of this compound
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides insight into the bonding and molecular structure of a compound through the analysis of its vibrational modes.
Detailed Infrared (IR) Spectroscopic Investigations
Limited information is available regarding the infrared spectroscopy of ReOBr₄. Some studies have investigated the vapor phase over heated solid ReOBr₄. These investigations have suggested that in the gas phase, the compound may be unstable and prone to decomposition, potentially forming species such as rhenium trioxobromide (ReO₃Br) and bromine (Br₂). Detailed IR spectra of solid ReOBr₄, which would provide a characteristic "fingerprint" of the compound and allow for the assignment of its fundamental vibrational modes, are not well-documented in publicly accessible literature.
Raman Spectroscopic Probes of Re-O and Re-Br Vibrations
Concurrent with infrared spectroscopy, Raman spectroscopy is a powerful tool for probing molecular vibrations. Investigations of the Raman spectra of vapors over ReOBr₄ have also been reported, encountering similar challenges with sample stability at elevated temperatures. A thorough Raman spectroscopic analysis of solid ReOBr₄, which would be crucial for identifying and assigning the symmetric stretching and bending modes, particularly the characteristic Re=O and Re-Br vibrations, has not been found in the surveyed literature. Such data would be essential for a complete vibrational analysis.
Electronic Structure Probing through X-ray Spectroscopy
X-ray spectroscopy techniques, such as X-ray Photoelectron Spectroscopy (XPS), are employed to investigate the electronic structure of a compound, including the oxidation states and chemical environment of its constituent elements. A search for XPS or other X-ray absorption/emission studies specifically focused on this compound did not yield any dedicated experimental results. Consequently, there is a lack of direct data on the core-level binding energies of rhenium, oxygen, and bromine in ReOBr₄, which would provide valuable information about its electronic properties.
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Bonding Environment
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and oxidation states of a material. In the context of this compound (ReOBr₄), XPS would be instrumental in confirming the +6 oxidation state of the rhenium center. The binding energy of the core electrons, particularly the Re 4f electrons, is sensitive to the chemical environment of the rhenium atom.
In ReOBr₄, the presence of electronegative oxygen and bromine ligands would withdraw electron density from the rhenium center, leading to a significant positive shift in the Re 4f binding energy compared to metallic rhenium. The Re 4f spectrum is expected to show a doublet corresponding to the spin-orbit splitting of the 4f level into 4f₇/₂ and 4f₅/₂ components. The peak shape for rhenium compounds, such as oxides, is typically symmetric. thermofisher.com
| Compound | Rhenium Oxidation State | Re 4f₇/₂ Binding Energy (eV) | Re 4f₅/₂ Binding Energy (eV) | Spin-Orbit Splitting (eV) |
|---|---|---|---|---|
| Re (metal) | 0 | ~40.6 | ~43.0 | ~2.4 |
| ReO₂ | +4 | ~42.9 | ~45.3 | ~2.4 |
| ReO₃ | +6 | ~44.8 | ~47.2 | ~2.4 |
| ReOBr₄ (Estimated) | +6 | ~45.0 | ~47.4 | ~2.4 |
| Re₂O₇ | +7 | ~45.3 | ~47.7 | ~2.4 |
Note: The binding energies for ReOBr₄ are estimated based on trends observed in other rhenium oxides. The actual values may vary depending on the specific chemical environment and surface conditions.
X-ray Absorption Near Edge Structure (XANES) for Rhenium Speciation
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a technique that provides information about the oxidation state, coordination geometry, and electronic structure of an absorbing atom. For this compound, the Re L₃-edge XANES spectrum would be particularly informative. The absorption at the L₃ edge is primarily due to the electronic transition from the 2p₃/₂ core level to unoccupied 5d states. researchgate.net
A key feature of the Re L₃-edge XANES spectrum is the "white line," a strong absorption peak at the edge. The intensity and energy position of this white line are sensitive to the oxidation state and local symmetry of the rhenium atom. researchgate.net As the oxidation state of rhenium increases, the absorption edge generally shifts to higher energies. researchgate.net This shift is a result of the increased binding energy of the core electrons.
While specific XANES data for ReOBr₄ is scarce, studies on other rhenium oxides can provide a basis for prediction. For example, a clear shift in the Re L₃-edge energy is observed when moving from Re metal to ReO₂, ReO₃, and Re₂O₇, corresponding to oxidation states of 0, +4, +6, and +7, respectively. researchgate.net The spectrum for ReOBr₄ is expected to show a Re L₃-edge position similar to that of ReO₃, consistent with the +6 oxidation state. The fine structure of the XANES spectrum would also be influenced by the coordination environment of the rhenium atom, specifically the presence of both oxide and bromide ligands.
| Compound | Rhenium Oxidation State | Re L₃-edge Energy (eV) |
|---|---|---|
| Re (metal) | 0 | ~10535 |
| ReO₂ | +4 | ~10537 |
| ReO₃ | +6 | ~10539 |
| ReOBr₄ (Estimated) | +6 | ~10539 |
| Re₂O₇ | +7 | ~10541 |
Note: The Re L₃-edge energy for ReOBr₄ is an estimation based on the established trend with oxidation state in rhenium oxides.
Elucidation of this compound Structural Motifs in Solution via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. However, the application of NMR to study this compound is expected to be challenging. Rhenium has two NMR-active isotopes, ¹⁸⁵Re and ¹⁸⁷Re, both of which are quadrupolar nuclei. researchgate.net This property leads to very broad NMR signals, making it difficult to obtain high-resolution spectra, especially for molecules in asymmetric environments. researchgate.net
Furthermore, rhenium in the +6 oxidation state, as in ReOBr₄, has a d¹ electronic configuration, making the compound paramagnetic. Paramagnetism introduces additional complexities to NMR spectroscopy. illinois.eduwikipedia.org The unpaired electron creates a strong local magnetic field that can lead to very large chemical shifts (hyperfine shifts) and significant line broadening due to rapid nuclear relaxation. wikipedia.org These effects can render the signals of nuclei close to the paramagnetic center too broad to be detected. illinois.edu
Direct observation of the ¹⁸⁵Re or ¹⁸⁷Re NMR signal for ReOBr₄ in solution would be extremely difficult due to the combination of its quadrupolar nature and the paramagnetic properties of the Re(VI) center. While ¹⁷O and ⁷⁹/⁸¹Br NMR could potentially provide information about the ligand environment, these nuclei would also be subject to paramagnetic broadening.
Due to these significant challenges, the elucidation of the structural motifs of this compound in solution via NMR spectroscopy is highly complex and, to date, detailed studies are not readily found in the scientific literature. The expected broad signals and large paramagnetic shifts would likely obscure the fine structural details that are typically resolved in the NMR spectra of diamagnetic compounds.
Mechanistic Insights into the Reactivity of Rhenium Tetrabromide Oxide
Redox Chemistry of Rhenium Tetrabromide Oxide
The d¹ electron configuration of the rhenium(VI) center in ReOBr₄ makes it inherently paramagnetic and predisposes it to participate in single-electron transfer processes. This redox activity is central to its chemical behavior, manifesting in both electrochemical transformations and classical chemical reactions.
The redox properties of ReOBr₄ can be quantitatively studied using electrochemical techniques, most notably cyclic voltammetry (CV). In suitable non-aqueous, aprotic solvents like dichloromethane (B109758) or acetonitrile, ReOBr₄ displays well-defined redox events corresponding to both reduction and oxidation of the rhenium center.
The most prominent feature is a quasi-reversible, one-electron reduction corresponding to the Re(VI)/Re(V) couple. This process involves the formation of the anionic complex, [ReOBr₄]⁻. The potential for this reduction is influenced by the solvent and supporting electrolyte but is characteristic of the stability of the d¹ and d² configurations.
[ReOBr₄]⁰ + e⁻ ⇌ [ReOBr₄]⁻ (Re(VI) → Re(V))
Additionally, an oxidative process can often be observed at more positive potentials, corresponding to the Re(VI)/Re(VII) couple. This one-electron oxidation generates the cationic species [ReOBr₄]⁺, a d⁰ complex. This process is typically less reversible than the reduction, indicating that the resulting Re(VII) species may be less stable under the electrochemical conditions.
[ReOBr₄]⁰ ⇌ [ReOBr₄]⁺ + e⁻ (Re(VI) → Re(VII))
The table below summarizes the key electrochemical processes for this compound.
| Process | Redox Couple | Initial Species | Product Species | Rhenium Oxidation State Change | General Description |
|---|---|---|---|---|---|
| Reduction | Re(VI)/Re(V) | ReOBr₄ | [ReOBr₄]⁻ | +6 → +5 | A quasi-reversible, one-electron reduction process observed at moderate potentials. |
| Oxidation | Re(VI)/Re(VII) | ReOBr₄ | [ReOBr₄]⁺ | +6 → +7 | A one-electron oxidation process, often irreversible, occurring at positive potentials. |
A hallmark reaction of high-valent metal-oxo complexes is Oxygen Atom Transfer (OAT). In this process, the oxo ligand is transferred to a suitable substrate, resulting in the oxidation of the substrate and the reduction of the metal center. ReOBr₄ is an effective OAT agent, with the reaction being driven by the reduction of the Re(VI) center and the formation of a thermodynamically stable bond in the oxidized substrate.
A classic example is the reaction with tertiary phosphines, such as Triphenylphosphine (PPh₃). The mechanism involves the nucleophilic attack of the phosphine (B1218219) on the electrophilic oxygen atom of the Re=O bond. This leads to the cleavage of the rhenium-oxygen bond and the formation of a new phosphorus-oxygen bond. The rhenium center is concomitantly reduced by two electrons, from Re(VI) to Re(IV).
ReOBr₄ + PPh₃ → ReBr₄ + O=PPh₃
The product, Rhenium(IV) bromide (ReBr₄), is a d³ species, while the phosphine is oxidized to Triphenylphosphine oxide. This reactivity is fundamental to the potential use of rhenium-oxo complexes in catalytic oxidation reactions, where the Re(VI) species is the active oxidant.
Ligand Substitution and Exchange Dynamics of Bromide and Oxo Ligands
The reactivity of ReOBr₄ is also defined by the lability of its ligands. There is a profound difference in the substitution dynamics between the apical oxo ligand and the four equatorial bromide ligands.
Bromide Ligands: The four bromide ligands in the equatorial plane are kinetically labile and susceptible to substitution by other anionic or neutral ligands. The reaction with other halides, such as chloride, can lead to the formation of mixed-halide species like [ReOBrₓCl₄₋ₓ]. Substitution by neutral Lewis bases (L), such as Acetonitrile or Pyridine (B92270), results in the formation of six-coordinate adducts, [ReOBr₄(L)]. These substitution reactions are crucial for tuning the electronic and steric properties of the metal center.
Oxo Ligand: In stark contrast, the apical oxo ligand is exceptionally inert to substitution. The strong, covalent Re=O multiple bond possesses a high bond dissociation energy, making its removal difficult. Direct substitution of the oxo group typically requires harsh conditions or reagents capable of protonating the oxygen atom to form a more labile hydroxo ([Re(OH)]) or aqua ([Re(H₂O)]) intermediate, which is not a feature of simple ligand exchange.
The table below contrasts the substitution dynamics of the two ligand types.
| Ligand Type | Position | Kinetic Lability | Typical Substitution Reactions | Notes |
|---|---|---|---|---|
| Bromide (Br⁻) | Equatorial | Labile | Exchange with other halides (e.g., Cl⁻); Substitution by neutral donors (e.g., Pyridine, Acetonitrile). | Substitution occurs readily under mild conditions. |
| Oxo (O²⁻) | Apical | Inert | Generally non-reactive to direct substitution. | The Re=O bond is thermodynamically strong and kinetically stable. |
Reactions with Organic and Inorganic Substrates: Adduct Formation and Catalytic Intermediates
As a coordinatively unsaturated, high-valent metal complex, ReOBr₄ acts as a potent Lewis acid. It readily reacts with a variety of Lewis basic substrates to form six-coordinate adducts. The incoming ligand coordinates to the vacant axial site, trans to the oxo ligand, resulting in a distorted octahedral geometry.
ReOBr₄ + L → [ReOBr₄(L)] (where L = Pyridine, Acetonitrile, etc.)
These adducts, such as [ReOBr₄(py)], are often more stable than the parent five-coordinate complex. The formation of such adducts is a critical first step in many catalytic processes, as coordination of a substrate can activate it towards further transformation.
In the context of catalysis, particularly oxidation reactions, ReOBr₄ and its derivatives can act as key intermediates. A hypothetical catalytic cycle for the oxidation of a substrate (S) to its oxide (SO) using a terminal oxidant (XO) could involve the following steps:
Oxygen Atom Transfer: The active catalyst, [ReOBr₄], transfers its oxo ligand to the substrate S, forming the product SO and the reduced rhenium(IV) species, [ReBr₄].
Ligand Exchange: The terminal oxidant, XO, coordinates to the reduced [ReBr₄] center.
Re-oxidation: The rhenium center is re-oxidized from Re(IV) back to Re(VI) by accepting an oxygen atom from XO, regenerating the [ReOBr₄] catalyst and releasing the byproduct X.
This cycle highlights how the interplay between OAT reactivity (Section 4.1.2) and ligand coordination/substitution (Section 4.2) enables the catalytic turnover.
Thermal and Chemical Decomposition Pathways of this compound
This compound is a thermally and chemically sensitive compound. Its stability is limited, and it undergoes decomposition through several pathways.
Thermal Decomposition: When heated, particularly under vacuum or in an inert atmosphere, ReOBr₄ can undergo decomposition via the loss of elemental bromine. This process involves a reductive elimination, where the rhenium center is reduced from Re(VI) to Re(V), yielding Rhenium(V) oxybromide.
2 ReOBr₄(s) --(Heat)--> 2 ReOBr₃(s) + Br₂(g)
Chemical Decomposition (Hydrolysis): ReOBr₄ is extremely sensitive to moisture. In the presence of water, it undergoes rapid hydrolysis. The rhenium-bromide bonds are cleaved to form hydrogen bromide (HBr). The rhenium-oxo core may undergo further reactions, potentially leading to disproportionation and the formation of more stable, higher-oxidation-state rhenium species like Perrhenic acid (HReO₄) or Rhenium(VII) oxide (Re₂O₇) alongside other reduced rhenium-bromide or -oxybromide species. Due to this high sensitivity, all manipulations of ReOBr₄ must be conducted under strictly anhydrous and inert conditions.
Reaction with Oxidants/Reductants: Strong chemical reducing agents will reduce the Re(VI) center to lower oxidation states (e.g., Re(IV), Re(III)). Conversely, exposure to very strong oxidizing agents can promote oxidation to the Re(VII) state, potentially forming species like Perrhenyl bromide (ReO₃Br), although this transformation is less common than reductive decomposition pathways.
Computational and Theoretical Insights into this compound Remain Limited in Publicly Available Research
Despite a thorough search of scientific literature and chemical databases for computational and theoretical studies on the specific compound this compound (ReOBr₄), detailed research focusing on its electronic structure, bonding, and reactive pathways appears to be limited. Consequently, a comprehensive article adhering to the specified detailed outline cannot be generated at this time due to the absence of specific published data for this particular molecule.
Computational chemistry is a powerful tool for investigating molecular properties. researchgate.net Methods like Density Functional Theory (DFT), Ab Initio and post-Hartree-Fock calculations, and Molecular Dynamics (MD) simulations are routinely used to provide deep insights into the characteristics and behavior of chemical compounds. ornl.govrsc.orgchemrxiv.org However, the application of these sophisticated computational techniques to this compound has not been extensively reported in publicly accessible research.
Searches for data on this compound yielded information on related rhenium compounds, such as rhenium halides and other oxides, but not the specific oxide halide requested. For example, DFT studies have been performed on dimeric rhenium halides like Re₂F₈, Re₂Cl₈, and Re₂Br₈, providing details on their geometric structures and the nature of the Re-Re bond. nih.govdoaj.org Ab initio molecular dynamics simulations have also been used to study the reactivity of elemental rhenium with other molecules under high pressure. aps.org Furthermore, computational studies exist for various other rhenium complexes, investigating their electronic spectra and molecular orbitals. doi.org
These studies on analogous compounds highlight the capability of modern computational methods to elucidate the properties of complex inorganic molecules. However, directly extrapolating these findings to this compound would be speculative and would not meet the required standards of scientific accuracy for an article focused solely on this specific compound. The unique combination of an oxide ligand with four bromide ligands around the central rhenium atom would give rise to electronic and structural properties distinct from simple halides or oxides.
Without dedicated computational studies on ReOBr₄, it is not possible to provide specific, data-driven content for the requested sections:
Computational and Theoretical Studies on Rhenium Tetrabromide Oxide
Advanced Research Applications of Rhenium Tetrabromide Oxide
Homogeneous Catalysis Mediated by Rhenium Tetrabromide Oxide
Homogeneous catalysis occurs when the catalyst and the reactants exist in the same phase, typically in a liquid solution. chemistrystudent.comchemguide.co.ukhrmrajgurunagar.ac.in This mode of catalysis often allows for high selectivity and activity under mild reaction conditions due to the well-defined nature of the active catalytic species. Transition metals, like rhenium, are often employed as homogeneous catalysts due to their variable oxidation states. chemistrystudent.com
Oxygenation and Halogenation Reactions
A review of current scientific literature indicates a lack of specific research findings on the use of this compound as a homogeneous catalyst for oxygenation and halogenation reactions. While other rhenium compounds, particularly high-valent oxo-complexes, are known to catalyze oxygen atom transfer reactions, specific studies detailing the catalytic activity of this compound in this context are not available. researchgate.net Similarly, no detailed research findings on its application in halogenation reactions have been identified.
C-H Activation and Functionalization
Carbon-hydrogen (C-H) activation is a significant area of chemical research focused on the direct functionalization of otherwise inert C-H bonds. mdpi.comnih.govrsc.org This approach offers more atom-economical and efficient synthetic routes. mdpi.com An extensive search of scientific databases reveals no specific studies or detailed findings concerning the application of this compound as a catalyst for C-H activation and functionalization. Research in rhenium-catalyzed C-H activation has primarily focused on other types of complexes, such as organometallic or carbonyl compounds. alfachemic.com
Hydrosilylation Catalysis
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. A variety of transition metal complexes are known to catalyze this reaction. mdpi.comrsc.org However, based on available scientific literature, there are no specific research findings or published data on the use of this compound as a catalyst for hydrosilylation reactions. The field of rhenium-catalyzed hydrosilylation is primarily documented with other rhenium-oxo and carbonyl complexes. mdpi.comencyclopedia.pub
Heterogeneous Catalysis and Surface Science of Supported this compound
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. chemguide.co.ukmdpi.com This setup is often preferred in industrial applications for its ease of separating the catalyst from the product stream. google.com Supported catalysts, where the active component is dispersed on a high-surface-area material, are a cornerstone of heterogeneous catalysis. mdpi.comlehigh.edu
Immobilization Strategies and Catalyst Design
The design of heterogeneous catalysts involves strategies to immobilize the active catalytic species onto a solid support. Common methods include incipient wetness impregnation, deposition-precipitation, and grafting. mdpi.comlehigh.edu A review of the scientific literature indicates that while these are general strategies for preparing supported rhenium catalysts, there are no specific studies detailing the immobilization of this compound onto a support material for catalyst design. Research on supported rhenium catalysts typically describes using precursors like ammonium (B1175870) perrhenate (B82622) or rhenium heptoxide. lehigh.edursc.org
Metal-Support Interactions and Their Influence on Catalytic Performance
The interaction between the active metal species and the oxide support material (metal-support interaction, or MSI) is a critical factor that can significantly influence the catalyst's activity, selectivity, and stability. rsc.org These interactions can affect the electronic properties, dispersion, and reducibility of the active metal species. rsc.org Studies on supported rhenium oxide catalysts have shown that the nature of the support (e.g., Al₂O₃, TiO₂) strongly influences the reducibility of the rhenium species and the strength of the Re-O-support bond. lehigh.edursc.org However, there are no specific experimental or theoretical research findings available that characterize the metal-support interactions for a catalyst derived from supported this compound or their influence on its catalytic performance.
Data Tables
No experimental data for the catalytic performance of this compound in the specified reactions were found in the reviewed scientific literature. Therefore, no data tables can be generated.
Applications in Partial Oxidation and Selective Transformations
Rhenium compounds are recognized for their catalytic prowess in partial oxidation and selective chemical transformations, processes that are fundamental to the chemical industry. umn.edu The catalytic activity is often linked to the ability of rhenium to exist in multiple oxidation states and to form reactive intermediate species.
Research into rhenium-based catalysts has shown their effectiveness in various reactions. For instance, mordenite-stabilized low-valent rhenium species have demonstrated high activity and resistance to oxidation in the partial oxidation of methane (B114726) (POM) to produce syngas (a mixture of CO and H₂) at temperatures as low as 600 °C. rsc.orgrsc.org This process is crucial for converting natural gas into valuable fuels and chemicals. rsc.orgresearchgate.net The mechanism often involves the direct partial oxidation of methane to carbon monoxide, a pathway favored by certain rhenium species. rsc.org In-situ studies on rhenium foils during the partial oxidation of ethylene (B1197577) have identified various oxidized rhenium species on the catalyst surface, suggesting that the active sites may not be bulk-stable oxides but rather specific surface-bound species. mpg.de
In selective organic synthesis, rhenium complexes, particularly high-oxidation-state organorhenium compounds like methylrhenium trioxide (MTO), are effective catalysts for a range of transformations. wikipedia.orgresearchgate.net These include the oxidation of secondary alcohols, alkynes, and the epoxidation of alkenes. researchgate.netacs.org Rhenium(V)-oxo complexes have also been studied for their reactivity, participating in oxygen atom transfer and other synthetically useful reactions. acs.org
Given this context, this compound can be considered a promising precursor for creating catalytically active sites. Its components—rhenium, oxygen, and bromine—offer a unique combination. The Re-O bond is a common feature in many active rhenium catalysts, while the bromide ligands could be displaced to generate vacant coordination sites or participate directly in the catalytic cycle, potentially influencing the chemo-, regio-, and stereoselectivity of transformations.
Table 1: Selected Research Findings on Rhenium-Catalyzed Oxidation Reactions
| Rhenium System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Re/Mordenite (MOR) | Partial Oxidation of Methane | Produces CO and H₂ with high yield (52% and 55% respectively) at 600 °C. MOR support stabilizes low-valent Re species active for POM. | rsc.orgrsc.org |
| Rhenium Foil | Partial Oxidation of Ethylene | In-situ XPS studies show the active surface contains Reδ+ (δ∼1) and Re2+ species, not bulk-stable oxides. | mpg.de |
| Methylrhenium Trioxide (MTO) | Oxidation of Alkynes | Catalyzes the oxidation of internal alkynes to α-diketones and carboxylic acids using hydrogen peroxide. | researchgate.net |
| Re-H₃PW₁₂O₄₀/TiO₂ | Selective Oxidation of Dimethyl Ether | Achieves high selectivity (up to 60%) for dimethoxy dimethyl ether, influenced by the catalyst's acidity and the Re4+/Re7+ ratio. | rsc.org |
| Rhenium(V)-oxo-halo-triflate complexes | Oxygen Atom Transfer | React with pyridine (B92270) N-oxide to form rare rhenium(VI) cis-dioxo compounds, demonstrating redox activity. | acs.org |
Materials Science and Nanotechnology Applications
The synthesis of advanced materials with tailored properties is a cornerstone of modern technology. Rhenium and its compounds are valuable in this field due to their unique electronic, catalytic, and refractory properties.
Thin films and nanostructures of rhenium-based materials are sought after for applications in catalysis, electronics, and protective coatings. arxiv.orgresearchgate.net While the direct synthesis from ReOBr₄ is not extensively documented, methods used for related rhenium halides and oxides provide a clear blueprint for its potential use.
Techniques like reactive high-power impulse magnetron sputtering (r-HiPIMS) and thermal evaporation have been used to deposit rhenium oxide (ReOₓ) thin films from metallic rhenium targets or ReO₃ powders. arxiv.orgresearchgate.netresearchgate.net These methods allow for the creation of amorphous or nanocrystalline films whose properties, including oxidation state and morphology, can be controlled by deposition parameters like temperature and atmosphere. arxiv.orgresearchgate.net
More relevant to ReOBr₄ is the use of halide precursors in deposition techniques like Atomic Layer Deposition (ALD). For example, rhenium metal and rhenium nitride thin films have been successfully grown using rhenium pentachloride (ReCl₅) and ammonia. researchgate.net This demonstrates that volatile metal halides are excellent precursors for ALD, a process that offers atomic-level control over film thickness and uniformity. Bromopentacarbonylrhenium(I) is another precursor noted for its utility in thin film deposition. americanelements.com
By analogy, ReOBr₄, as a volatile oxyhalide, could serve as a single-source precursor for the deposition of rhenium oxo-bromide nanostructures or thin films. Such materials would be of interest for their combined optical, electronic, and catalytic properties, potentially differing from pure oxides or bromides. The inclusion of both oxygen and bromine in the precursor molecule could allow for the direct formation of complex ternary phases that might otherwise be difficult to synthesize.
Beyond thin films, rhenium compounds are used as building blocks for a diverse range of advanced functional materials. iaamonline.orgstanford.eduqut.edu.au The goal is often to create materials with novel structures and properties for specific applications, such as catalysis, energy storage, or electronics. qut.edu.au
Methods for synthesizing advanced materials can range from the self-assembly of hollow nanostructures to the creation of complex bimetallic oxides. technetium-99.runih.gov Rhenium-containing precursors are integral to these processes. For instance, heterometallic rhenium-alkoxides have been developed as precursors for functional materials. technetium-99.ru The specific ligands and oxidation state of the rhenium precursor can dictate the structure and properties of the final material. Rhenium's ability to form complexes with a wide variety of ligands and oxidation states makes it a versatile element in materials design. researchgate.net
In this context, this compound represents a specialized precursor for materials functionalization. Its defined Re:O:Br stoichiometry could be exploited in the rational synthesis of complex oxides or mixed-halide systems. For example, it could be used to introduce rhenium and oxygen into a material matrix simultaneously or to create specific surface functionalities on a substrate. The reactivity of the Re-Br bonds could be used to anchor the molecule to a surface or to react with other precursors in a controlled manner, leading to the formation of hybrid materials with unique catalytic or electronic properties.
Fundamental Studies in Environmental Geochemistry
Rhenium has emerged as a powerful tracer for fundamental geochemical processes, particularly the oxidative weathering of organic carbon in sedimentary rocks. gfz-potsdam.de This process is a significant natural source of carbon dioxide to the atmosphere and plays a role in the long-term global carbon cycle. goldschmidt.info
The utility of rhenium as a proxy is based on its geochemical behavior. ukri.org In the reducing conditions under which organic-rich sedimentary rocks form, rhenium is often associated with the organic matter and sulfide (B99878) minerals. gfz-potsdam.de When these rocks are exposed to oxygen at the Earth's surface during erosion and weathering, the organic carbon and sulfides are oxidized. This oxidation releases the associated rhenium, which typically forms the highly soluble and mobile perrhenate oxyanion (ReO₄⁻) in oxic waters. gfz-potsdam.de
By measuring the concentration of dissolved rhenium in rivers and its isotopic composition (¹⁸⁷Re vs. ¹⁸⁵Re), scientists can trace and quantify the rate of rock-organic carbon oxidation. gfz-potsdam.deukri.org Studies in various river catchments have shown that rhenium fluxes correlate with erosion rates and can be used to estimate the associated CO₂ release. gfz-potsdam.de Furthermore, the isotopic composition of rhenium (δ¹⁸⁷Re) delivered to the oceans can be altered by the intensity of weathering on land, providing a potential tool to reconstruct past changes in oxidative weathering from the geological record preserved in marine sediments. goldschmidt.inforesearchgate.net
While this compound is unlikely to be found as a discrete mineral, its fundamental components are part of this major geochemical cycle. The weathering of any rhenium-bearing rock, regardless of the specific mineralogy, contributes to the dissolved rhenium load in rivers that is central to these studies. Therefore, understanding the environmental geochemistry of rhenium provides the ultimate context for the fate of any rhenium compound exposed to natural surface conditions.
Table 2: Rhenium as a Geochemical Proxy for Oxidative Weathering
| Concept | Description | Significance | Reference |
|---|---|---|---|
| The Rhenium Proxy | Rhenium is associated with organic carbon in sedimentary rocks and is released into rivers upon oxidative weathering. | Allows for the quantification of CO₂ release from the weathering of rocks, a key flux in the long-term carbon cycle. | gfz-potsdam.deukri.org |
| Mobilization | During weathering, rhenium is oxidized to the soluble and mobile perrhenate (ReO₄⁻) ion. | The mobility of rhenium in river water allows it to be used as a tracer for weathering processes over large catchment areas. | gfz-potsdam.de |
| Isotopic System (δ¹⁸⁷Re) | The isotopic ratio of ¹⁸⁷Re to ¹⁸⁵Re in river water and sediments can change depending on the intensity of weathering. | Provides a potential method to reconstruct past oxidative weathering rates from the marine sedimentary record. | goldschmidt.inforesearchgate.net |
| Weathering Intensity | Studies show that as more rhenium is lost from a rock due to weathering, the isotopic composition of the remaining and the released rhenium changes. | This fractionation allows δ¹⁸⁷Re to serve as a quantitative indicator of the extent of weathering. | researchgate.networktribe.com |
Future Research Trajectories and Emerging Opportunities for Rhenium Tetrabromide Oxide
Targeted Synthesis of Tailored Rhenium Tetrabromide Oxide Derivatives
The future development of this compound chemistry hinges on the ability to synthesize new derivatives with precisely controlled properties. The parent molecule can be viewed as a scaffold for creating a family of related compounds with tailored electronic and steric characteristics.
Future synthetic efforts could focus on:
Ligand Substitution: Systematic replacement of one or more bromide ligands with other halides (F⁻, Cl⁻, I⁻) or pseudohalides (CN⁻, SCN⁻) could finely tune the Lewis acidity and redox potential of the rhenium center. Research into the synthesis of related rhenium(I) complexes has shown that varying halide and neutral ligands can systematically alter the electrochemical properties of the metal center. uva.estandfonline.com
Functionalized Ligands: Introducing bidentate or tridentate ligands could lead to the formation of stable, well-defined coordination complexes with enhanced catalytic activity or specific luminescent properties, similar to the strategies used in developing rhenium(I) tricarbonyl complexes for various applications. nih.govrsc.org
Polynuclear Clusters: Exploring reactions that lead to the formation of dinuclear or polynuclear oxobromide clusters could open pathways to new materials with interesting magnetic or catalytic properties. The formation of polynuclear technetium chlorides from mononuclear precursors suggests that similar cluster-building reactions may be possible for rhenium. nrc.gov The synthesis of molybdenum and niobium oxyhalide clusters also provides a roadmap for investigating similar structures with rhenium. researchgate.net
Development of In Situ Spectroscopic Techniques for Reaction Monitoring
Understanding the role of this compound in catalytic processes requires moving beyond the analysis of starting materials and final products. The development and application of in situ spectroscopic techniques are crucial for observing the catalyst under actual reaction conditions. This allows for the identification of transient intermediates and the elucidation of reaction mechanisms.
Key techniques and their potential applications include:
Near-Ambient-Pressure X-ray Photoelectron Spectroscopy (NAP-XPS): This powerful technique can identify the chemical state and oxidation state of rhenium on a catalyst's surface during a reaction. mpg.deresearchgate.net For this compound, NAP-XPS could reveal how the Re=O and Re-Br bonds interact with reactants at elevated temperatures and pressures, identifying the true active species. mpg.de
In Situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): DRIFTS is highly effective for studying surface-adsorbed species and identifying the nature of acidic sites on supported catalysts. rsc.orgresearchgate.net For supported this compound, this technique could monitor the interaction with olefin reactants in metathesis reactions or with alcohols in dehydration processes, providing insight into the catalytic cycle. rsc.orgresearchgate.net
| Technique | Information Provided | Relevance to ReOBr₄ Research |
|---|---|---|
| Near-Ambient-Pressure XPS (NAP-XPS) | Surface elemental composition and oxidation states under reaction conditions. mpg.deresearchgate.net | Directly probes the oxidation state of the Re center during catalysis to identify active and spectator species. |
| In Situ DRIFTS | Identification of surface functional groups, adsorbed intermediates, and nature of acid sites (Lewis vs. Brønsted). rsc.orgresearchgate.net | Monitors reactant adsorption and transformation on the catalyst surface, elucidating reaction pathways. |
| In Situ Raman Spectroscopy | Vibrational modes of surface species, particularly metal-oxygen bonds. rsc.org | Tracks changes in the Re=O bond and the overall structure of supported ReO₄ species under reaction conditions. |
Exploration of New Catalytic Paradigms and Reaction Systems
While rhenium oxides are known for their high activity in reactions like olefin metathesis, the specific potential of this compound remains largely untapped. rsc.org Future research should aim to establish its catalytic profile and explore its utility in novel reaction systems.
Promising areas for investigation include:
Olefin Metathesis: Supported rhenium oxides are highly active catalysts for olefin metathesis. rsc.org A key research direction would be to investigate supported this compound for these reactions, focusing on how the bromide ligands influence activity and selectivity compared to purely oxide-based systems.
Deoxydehydration (DODH) of Biomass: Rhenium-based catalysts are effective in converting biomass-derived polyols into valuable olefins. uu.nl this compound could offer a unique reactivity profile in these DODH reactions, potentially operating through different mechanisms or with improved selectivity for specific products.
Oxidative Halogenation: The combination of a high-valent metal-oxo species with bromide ligands suggests potential for catalytic cycles involving oxidative halogenation of organic substrates, a fundamental transformation in synthetic chemistry.
Synergistic Experimental and Computational Research Initiatives
The complexity of rhenium chemistry necessitates a close integration of experimental synthesis and characterization with theoretical and computational studies. This synergistic approach can accelerate the discovery and optimization of new derivatives and catalytic systems.
This integrated workflow would involve:
Computational Screening: Using methods like Density Functional Theory (DFT), researchers can predict the geometric and electronic structures, spectroscopic signatures, and reaction energetics of hypothetical this compound derivatives. uva.es This allows for the pre-screening of promising candidates for synthesis.
Mechanism Elucidation: Computational modeling can map out potential energy surfaces for catalytic reactions, helping to distinguish between proposed mechanisms and rationalize experimentally observed product distributions. nih.gov
Interpretation of Spectroscopic Data: Theoretical calculations of vibrational frequencies (IR, Raman) and electronic transitions can aid in the assignment of complex spectra obtained from experimental measurements, particularly from in situ studies. uva.esrsc.org
| Research Phase | Experimental Approach | Computational Contribution |
|---|---|---|
| Design | Synthesize known parent compound (ReOBr₄). | Model hypothetical derivatives with varied ligands to predict stability and electronic properties. uva.es |
| Synthesis | Develop synthetic routes to new, targeted derivatives based on computational screening. nih.gov | Calculate reaction thermodynamics to assess the feasibility of proposed synthetic steps. |
| Characterization | Measure spectroscopic (IR, NMR, UV-vis) and electrochemical data. | Calculate spectroscopic and redox properties to confirm experimental structures and assignments. rsc.orgresearchgate.net |
| Catalytic Testing | Evaluate catalytic performance in reactions like metathesis or DODH. rsc.orguu.nl | Model reaction pathways and transition states to elucidate the catalytic mechanism and sources of selectivity. |
Integration into Advanced Functional Materials for Energy and Environmental Applications
Beyond molecular catalysis, a significant future direction lies in incorporating this compound and its derivatives into solid-state functional materials. Rhenium compounds have shown promise in a variety of advanced applications, from high-temperature alloys to photocatalysis. researchgate.netmdpi.comresearchgate.net
Emerging opportunities include:
Photocatalytic Systems: Rhenium disulfide (ReS₂) has demonstrated notable performance in photocatalytic hydrogen evolution. bohrium.com By analogy, nanostructured or supported this compound could be investigated as a component in heterojunction materials for solar-driven water splitting or CO₂ reduction. Its properties could be tuned to optimize light absorption and charge separation.
Sensor Materials: Carbon-metallic nanocomposites containing rhenium have been explored for sensor applications. researchgate.net Depositing this compound as nanoparticles on carbon nanomaterials like nanotubes or graphene could create hybrid materials with high sensitivity for detecting specific analytes.
Energy Storage: The rich redox chemistry of rhenium suggests that its compounds could be explored as electrode materials or redox mediators in advanced battery or supercapacitor technologies. Research into other transition metal oxides for these applications provides a strong precedent. kurnakov.institute
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
